1-(4-acetylpiperazin-1-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propan-1-one
Description
This compound features a 4-acetylpiperazine group connected via a propan-1-one linker to a 1,2,4-oxadiazole ring substituted with a 1H-indol-6-yl moiety.
Properties
Molecular Formula |
C19H21N5O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propan-1-one |
InChI |
InChI=1S/C19H21N5O3/c1-13(25)23-8-10-24(11-9-23)18(26)5-4-17-21-19(22-27-17)15-3-2-14-6-7-20-16(14)12-15/h2-3,6-7,12,20H,4-5,8-11H2,1H3 |
InChI Key |
VXBPLSRMCJZFKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-acetylpiperazin-1-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the indole and oxadiazole intermediates, followed by their coupling with the piperazine derivative. Common reagents used in these reactions include acylating agents, oxidizing agents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-acetylpiperazin-1-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-acetylpiperazin-1-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propan-1-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism.
Comparison with Similar Compounds
Structural Features and Modifications
The table below compares the target compound with key analogs:
Functional Group Analysis
- Isoquinolinyl-piperazine () demonstrates how aromatic substitutions can shift target specificity .
- Heterocyclic Systems: The 1,2,4-oxadiazole in the target compound may act as a bioisostere for ester or amide groups, enhancing stability against enzymatic degradation. In contrast, P095-0545 lacks this motif, possibly reducing metabolic resistance .
- Linker Variations: The propan-1-one linker in the target compound and P095-0545 offers flexibility, whereas the bromo-methylbutanone in introduces steric hindrance, likely diminishing binding efficiency .
Pharmacological Implications
- FLAP Inhibition Potential: Indole-containing compounds (e.g., ) correlate with FLAP affinity and leukotriene synthesis inhibition. The target compound’s indole-oxadiazole system could synergize for enhanced activity, though experimental validation is needed .
- Screening Compound P095-0545 : As a structural analog, P095-0545’s substitution pattern highlights the importance of piperazine electronics in receptor engagement. The absence of oxadiazole may limit its stability compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
